Methyl 3-fluoro-2-iodo-6-methylbenzoate
Description
Significance of Polyhalogenated Aromatic Compounds in Contemporary Organic Synthesis Research
Polyhalogenated aromatic compounds are organic molecules that contain multiple halogen atoms attached to an aromatic ring. These compounds are of paramount importance in organic synthesis due to their utility as building blocks for more complex structures. The presence of halogens can influence the electronic properties of the aromatic ring, affecting its reactivity and providing handles for further chemical transformations. For instance, halogen atoms can be readily substituted or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and materials.
The Distinctive Roles of Fluorine and Iodine Substituents in Directing Chemical Reactivity and Molecular Architecture
The fluorine and iodine atoms in Methyl 3-fluoro-2-iodo-6-methylbenzoate each play a distinct and crucial role in shaping its chemical behavior.
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can significantly alter the acidity of nearby protons and the reactivity of the aromatic ring towards electrophilic substitution. The introduction of fluorine can also enhance metabolic stability and membrane permeability in drug candidates, a desirable trait in medicinal chemistry.
Iodine: In contrast to fluorine, iodine is a larger and more polarizable halogen. The carbon-iodine bond is weaker than the carbon-fluorine bond, making iodine an excellent leaving group in nucleophilic substitution and a key participant in a wide array of coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. The bulkiness of the iodine atom can also impose steric constraints, influencing the conformation of the molecule.
The combination of these two halogens on the same aromatic ring creates a molecule with orthogonal reactivity, where different positions can be selectively functionalized under specific reaction conditions.
Contextualizing this compound within the Broader Class of Substituted Benzoate (B1203000) Derivatives
Substituted benzoates, esters of benzoic acid, are a well-established class of compounds with diverse applications. wikipedia.org Methyl benzoate itself is known for its pleasant odor and is used in perfumery. wikipedia.org The addition of substituents to the benzene (B151609) ring, as in the case of this compound, dramatically expands the synthetic potential of the parent molecule.
The specific substitution pattern of this compound, with fluorine, iodine, and a methyl group, creates a highly functionalized and sterically hindered aromatic system. This intricate arrangement of substituents can be expected to lead to unique reactivity and properties compared to simpler substituted benzoates.
Overview of Research Trajectories for Multifunctionalized Benzoates in Academic Pursuits
Academic research into multifunctionalized benzoates often focuses on several key areas:
Development of Novel Synthetic Methodologies: The synthesis of complex substitution patterns on the benzoate ring is a significant challenge. Researchers are continually exploring new and efficient ways to introduce multiple, different functional groups with high regioselectivity.
Exploration of Reactivity: Studies often investigate how the interplay of different substituents influences the reactivity of the aromatic ring and the ester group. This includes exploring selective transformations at one position while leaving others intact.
Application as Synthetic Intermediates: Multifunctionalized benzoates are valuable precursors for the synthesis of more complex target molecules, including natural products, pharmaceuticals, and advanced materials. The strategic placement of different halogens allows for sequential and site-selective modifications.
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests it would be a valuable intermediate in these research trajectories, offering a platform for creating highly substituted and complex molecular architectures.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not available | C9H8FIO2 | 294.06 |
| 3-Fluoro-2-iodo-6-methylbenzoic acid | 1417190-24-9 | C8H6FIO2 | 280.04 bldpharm.com |
| Methyl 6-fluoro-3-iodo-2-methylbenzoate | 1149379-04-3 | C9H8FIO2 | 294.06 chemscene.com |
| Methyl benzoate | 93-58-3 | C8H8O2 | 136.15 wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-fluoro-2-iodo-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUHJFLNWZMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212573 | |
| Record name | Benzoic acid, 3-fluoro-2-iodo-6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262417-97-9 | |
| Record name | Benzoic acid, 3-fluoro-2-iodo-6-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262417-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-fluoro-2-iodo-6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-fluoro-2-iodo-6-methylbenzoate | |
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Advanced Synthetic Methodologies for Methyl 3 Fluoro 2 Iodo 6 Methylbenzoate and Its Structural Analogues
Strategic Approaches for Regioselective Fluorination within Benzoate (B1203000) Scaffolds
The introduction of a fluorine atom into an aromatic ring can significantly alter the biological and chemical properties of a molecule. Achieving regioselectivity in the fluorination of benzoate scaffolds is a critical aspect of synthesizing complex fluorinated aromatic compounds. The choice of fluorination method depends on the specific substrate and the desired position of the fluorine atom.
Electrophilic Fluorination Techniques (e.g., Utilizing Selectfluor Reagents)
Electrophilic fluorination is a widely used method for introducing fluorine into electron-rich aromatic systems. wikipedia.org Reagents such as Selectfluor (F-TEDA-BF4) are popular for this purpose due to their efficiency and ease of handling. nih.govref.ac.uk Selectfluor is an N-F reagent that acts as a source of electrophilic fluorine. wikipedia.org The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring attacks the electrophilic fluorine atom.
The regioselectivity of electrophilic fluorination is governed by the electronic properties of the substituents on the benzoate ring. Electron-donating groups direct the incoming fluorine atom to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. However, achieving high regioselectivity can be challenging, and mixtures of isomers are often obtained. For instance, the fluorination of electron-rich aromatic compounds can lead to low ortho/para selectivities. wikipedia.org
Recent advancements have focused on improving the regioselectivity of electrophilic fluorination. For example, I(I)/I(III) catalysis has been employed for the highly regioselective fluorination of unactivated allenes, which can be precursors to substituted aromatic systems. nih.govnih.gov
| Feature | Description | References |
|---|---|---|
| Reagent | Selectfluor (F-TEDA-BF4), an N-F electrophilic fluorinating agent. | nih.govwikipedia.org |
| Mechanism | Typically proceeds via electrophilic aromatic substitution. Can also involve single electron transfer (SET) pathways. | wikipedia.org |
| Substrate Scope | Effective for electron-rich aromatic compounds, enol ethers, and glycals. | wikipedia.org |
| Regioselectivity | Influenced by electronic effects of substituents, but can be challenging to control, often leading to isomeric mixtures. | wikipedia.org |
| Advantages | Commercially available, easy to handle, and effective for a range of substrates. | ref.ac.uk |
Nucleophilic Fluorination Methodologies
Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion. This method is particularly suitable for aromatic rings bearing electron-withdrawing groups, which activate the ring towards nucleophilic attack. Common sources of fluoride ions include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF).
The Halex (halogen exchange) reaction is a classic example of nucleophilic aromatic substitution for fluorination. In this process, a chloro or nitro group on an activated aromatic ring is displaced by a fluoride ion. The formation of meta-fluorinated compounds via this route can be challenging. rsc.org The efficiency of nucleophilic fluorination is highly dependent on the solvent, the nature of the fluoride salt, and the presence of phase-transfer catalysts. rsc.org Dipolar aprotic solvents are often used to enhance the nucleophilicity of the fluoride ion. rsc.org
Radical-Mediated Fluorination Pathways (e.g., Decarboxylative Fluorination)
Radical fluorination offers a complementary approach to traditional electrophilic and nucleophilic methods. wikipedia.org This strategy involves the generation of a carbon-centered radical, which then reacts with a fluorine atom source. wikipedia.org One notable example is decarboxylative fluorination, where a carboxylic acid is converted into its corresponding fluoride. acs.orgnih.gov
This transformation can be achieved using photoredox catalysis, where visible light promotes the oxidation of a carboxylate to a carboxyl radical. acs.orgnih.gov This radical then undergoes rapid extrusion of carbon dioxide to form an alkyl or aryl radical, which is subsequently trapped by a fluorine atom transfer agent like Selectfluor. acs.orgsciengine.com Metal catalysts, such as silver(I), can also mediate the decarboxylative fluorination of carboxylic acids. researchgate.netorganic-chemistry.org The reactivity in these reactions often follows the order of radical stability (tertiary > secondary > primary). sciengine.com
Precision Methodologies for Incorporating Iodine into Benzoate Structures
The introduction of iodine into aromatic systems is a crucial transformation in organic synthesis, as iodoarenes are valuable intermediates for cross-coupling reactions.
Electrophilic Aromatic Iodination Strategies (e.g., with N-Halosuccinimides, Activated Elemental Iodine)
Electrophilic iodination is a common method for introducing iodine onto an aromatic ring. wikipedia.org Unlike other halogens, elemental iodine (I₂) is generally unreactive towards aromatic compounds and requires an activating agent or catalyst. wikipedia.orgacs.org Oxidizing agents like nitric acid can be used to generate a more electrophilic iodine species. wikipedia.org
A widely used reagent for electrophilic iodination is N-iodosuccinimide (NIS). researchgate.netcommonorganicchemistry.comorganic-chemistry.org NIS, often in the presence of an acid catalyst such as trifluoroacetic acid or sulfuric acid, can effectively iodinate a variety of aromatic compounds, including deactivated ones. researchgate.netorganic-chemistry.org The regioselectivity is again directed by the electronic nature of the substituents on the aromatic ring. For electron-rich aromatics, NIS can be used in acetonitrile (B52724) without an acid catalyst. researchgate.net
| Reagent/System | Substrate Scope | Conditions | References |
|---|---|---|---|
| I₂ / Oxidizing Agent (e.g., HNO₃) | General aromatics, including deactivated ones. | Requires an oxidizing agent to generate the electrophilic iodine species. | wikipedia.org |
| N-Iodosuccinimide (NIS) | Wide range of aromatics, from activated to deactivated. | Often used with an acid catalyst (e.g., TFA, H₂SO₄) for deactivated systems. Can be used in acetonitrile for activated systems. | researchgate.netorganic-chemistry.orgorganic-chemistry.org |
| Electrochemically Generated I(I) | Substituted benzenes, including those as unreactive as ethyl benzoate. | Anodic oxidation of I₂ in acetonitrile or methylene (B1212753) chloride. | acs.org |
Ipso-Substitution Reactions (e.g., Iododestannylation)
Ipso-substitution reactions provide a powerful method for the regioselective introduction of iodine. In these reactions, a pre-installed functional group, such as a stannyl (B1234572) group, is replaced by an iodine atom. Iododestannylation, the replacement of a trialkylstannyl group with iodine, is a particularly useful transformation. nih.govsnmjournals.org
This reaction typically proceeds with high regioselectivity, as the position of iodination is determined by the initial position of the stannyl group. The reaction is generally carried out by treating an arylstannane with an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide. snmjournals.org The non-toxic nature of alternative precursors like organosilanes and organogermanes is also being explored for radio-iodination, offering a potential alternative to the use of organotin compounds. nih.gov
Applications of Hypervalent Iodine Reagents in Targeted Iodination (e.g., Synthesis of I(III) Compounds)
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their mild and selective oxidizing properties. In the context of synthesizing iodinated aromatics, these reagents, particularly iodine(III) compounds (λ³-iodanes), play a crucial role. They can be synthesized by the oxidation of iodoarenes using various oxidizing agents. For instance, iodoarenes can be converted to their corresponding [bis(trifluoroacetoxy)iodo]arenes using reagents like oxone in trifluoroacetic acid.
These in-situ generated or pre-formed I(III) reagents can then be utilized for targeted iodination reactions. While direct electrophilic iodination of activated aromatic rings is common, the use of hypervalent iodine reagents allows for more controlled and selective C-H functionalization. For example, cyclic hypervalent iodine compounds, such as benziodoxolones, exhibit enhanced stability and are effective reagents for transferring aryl, alkenyl, and alkynyl groups. wikipedia.org The synthesis of these cyclic I(III) compounds often starts from 2-iodobenzoic acids. wikipedia.orgresearchgate.net
The general approach for synthesizing I(III) compounds from aryl iodides is summarized in the table below:
| Oxidizing Agent | Resulting I(III) Compound Type | Reference |
| m-Chloroperoxybenzoic acid (mCPBA) | (Diacetoxyiodo)arenes | |
| Oxone in trifluoroacetic acid | [Bis(trifluoroacetoxy)iodo]arenes | |
| Sodium perborate (B1237305) in acetic acid | (Diacetoxyiodo)arenes |
These I(III) reagents can then participate in various transformations, including the introduction of iodine into specific positions on an aromatic ring, often directed by existing functional groups.
Controlled Multi-Halogenation and Ortho-Directed Functionalization Protocols for Benzoate Derivatives
The synthesis of molecules like Methyl 3-fluoro-2-iodo-6-methylbenzoate necessitates precise control over the introduction of multiple different halogen atoms onto the benzene (B151609) ring. This is often achieved through a combination of directed metalation and selective halogenation steps.
Ortho-directed metalation, particularly lithiation, is a powerful strategy for functionalizing the position adjacent to a directing group. byjus.com For benzoic acids and their esters, the carboxyl or ester group can direct metalation to the ortho position. Subsequent quenching with an iodine source, such as molecular iodine (I₂), introduces the iodine atom regioselectively.
The synthesis of a related compound, 3-bromo-6-fluoro-2-iodobenzoic acid, illustrates a sequential halogenation approach. This process often involves protecting the carboxylic acid as an ester to prevent side reactions during the halogenation steps. The strategic placement of different halogens can be achieved by leveraging the directing effects of existing substituents and carefully choosing the halogenating agents. For instance, an existing fluoro group can influence the position of subsequent iodination.
Palladium-catalyzed C-H activation has also been developed for the ortho-iodination of benzoic acids in aqueous media, offering a greener alternative to traditional methods. researchgate.netresearchgate.net These methods often utilize a directing group to achieve high regioselectivity.
A general representation of a multi-halogenation strategy is outlined below:
This sequential approach allows for the controlled construction of the desired polysubstituted aromatic core.
Esterification and Post-Halogenation Functional Group Transformations
The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 3-fluoro-2-iodo-6-methylbenzoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. byjus.comwikipedia.orgstudylib.netlibretexts.org This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. studylib.netchemicalbook.com The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol. studylib.net
The esterification of halogenated benzoic acids proceeds similarly to their non-halogenated counterparts. wikipedia.org The presence of electron-withdrawing halogen substituents can influence the reactivity of the carboxylic acid, but the fundamental principle of the Fischer-Speier esterification remains the same.
An alternative to direct esterification is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with the alcohol. For example, treatment of a carboxylic acid with oxalyl chloride and a catalytic amount of DMF yields the corresponding acyl chloride, which readily reacts with methanol (B129727) to form the methyl ester. chemicalbook.com
The general scheme for the Fischer-Speier esterification is as follows:
This post-halogenation functional group transformation is a critical step in obtaining the final target compound.
Synthesis of Critical Precursors and Closely Related Fluoro-Iodobenzoic Acid Analogues (e.g., 3-Fluoro-2-iodobenzoic acid, 3-Fluoro-2-iodo-6-methylbenzoic acid)
The availability of appropriately substituted precursors is paramount for the synthesis of the target molecule. Key precursors include 3-fluoro-2-iodobenzoic acid and 3-fluoro-2-iodo-6-methylbenzoic acid.
The synthesis of 3-fluoro-2-iodobenzoic acid can be envisioned starting from 3-fluoroaniline. nih.gov A common route for converting an aniline (B41778) to an aryl iodide is the Sandmeyer reaction. wikipedia.org This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then treated with a source of iodide, such as potassium iodide, to introduce the iodine atom. wikipedia.orgscirp.orgmasterorganicchemistry.com
A plausible synthetic route to 3-fluoro-2-iodobenzoic acid is as follows:
| Starting Material | Reagents | Intermediate/Product | Reaction Type | Reference |
| 2-Amino-3-fluorobenzoic acid | 1. NaNO₂, HCl 2. KI | 3-Fluoro-2-iodobenzoic acid | Sandmeyer Reaction | scirp.orgorgsyn.org |
The synthesis of 3-fluoro-2-iodo-6-methylbenzoic acid likely involves the ortho-iodination of a 3-fluoro-6-methylbenzoic acid precursor. This can be achieved through methods like directed ortho-lithiation followed by iodination, or through transition-metal-catalyzed C-H activation as described previously. researchgate.netacs.org The starting 3-fluoro-6-methylbenzoic acid itself can be prepared through various synthetic routes.
The availability and efficient synthesis of these key precursors are crucial for the successful production of this compound.
Explorations in the Reactivity and Mechanistic Chemistry of Methyl 3 Fluoro 2 Iodo 6 Methylbenzoate
Investigations into Carbon-Halogen Bond Reactivity (C-I and C-F)
The presence of two different halogen atoms on the aromatic ring, iodine and fluorine, offers distinct opportunities for selective functionalization. The C-I bond is significantly weaker and more polarizable than the C-F bond, making it the primary site for reactions involving oxidative addition to transition metals or nucleophilic attack under specific conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling, Hiyama Cross-Coupling)
The C-I bond in Methyl 3-fluoro-2-iodo-6-methylbenzoate is the more reactive site for transition metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-F bond. This allows for selective carbon-carbon bond formation at the C2 position.
Suzuki Coupling:
The Suzuki coupling, which pairs an organoboron reagent with an organic halide, is a powerful tool for forming biaryl structures or introducing alkyl and vinyl groups. For this compound, the reaction would be expected to proceed selectively at the C-I bond. Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed. The reaction with an arylboronic acid, for instance, would yield a 3-fluoro-6-methyl-[1,1'-biphenyl]-2-carboxylate derivative. The steric hindrance from the ortho-methyl group and the adjacent fluoro group might necessitate more forcing reaction conditions or the use of sterically demanding phosphine (B1218219) ligands to achieve high yields.
Hypothetical Suzuki Coupling Reaction Data for an Analogous System:
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl 2-iodo-3-fluorobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 85 |
| 2 | Methyl 2-iodo-6-methylbenzoate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | Dioxane | 110 | 78 |
Hiyama Cross-Coupling:
The Hiyama coupling utilizes an organosilicon reagent, which is activated by a fluoride (B91410) source, typically a tetralkylammonium fluoride (TBAF). wikipedia.org Similar to the Suzuki coupling, the reaction with this compound would be anticipated to occur at the C-I bond. nih.gov The choice of palladium catalyst and reaction conditions can be tailored to accommodate the sterically hindered nature of the substrate. nih.gov
Representative Hiyama Coupling Conditions for Aryl Iodides:
| Entry | Aryl Halide | Organosilane | Catalyst (mol%) | Activator | Solvent | Temp (°C) |
| 1 | 1-Iodo-2-methylbenzene | Phenyltrimethoxysilane | Pd(OAc)₂ (5) | TBAF | THF | 60 |
| 2 | 1-Fluoro-4-iodobenzene | Vinyltriethoxysilane | PdCl₂(PPh₃)₂ (3) | TBAF | DMF | 80 |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this compound, the ester and fluoro groups provide some electron-withdrawing character, but the ring is not considered highly activated.
The C-F bond is generally more susceptible to SNAr than the C-I bond because fluorine's high electronegativity strongly polarizes the carbon-halogen bond and stabilizes the anionic intermediate, making the initial nucleophilic attack the rate-determining step. rsc.org However, SNAr reactions on non-activated aryl fluorides often require harsh conditions, such as high temperatures and strong bases. rsc.orgnih.gov Recent methodologies have shown that such reactions can proceed under milder conditions with specific nucleophiles or through photocatalysis. nih.govresearchgate.net
Conversely, the C-I bond can participate in SNAr-type reactions under different mechanistic pathways, sometimes involving radical intermediates or transition-metal catalysis, but it is a much better leaving group than fluoride once the intermediate is formed. Given the relative bond strengths, direct SNAr at the C-F bond with a potent nucleophile would be the more probable pathway, provided the conditions are sufficient to overcome the activation barrier.
Reductive Activation and Functionalization of Halogen Bonds
The carbon-iodine bond is susceptible to reductive cleavage due to its relative weakness. This can be achieved using various reducing agents, including metals (like zinc or samarium iodide) or through electrochemical methods. This reductive activation can generate an aryl radical or an organometallic intermediate, which can then be trapped by an electrophile or undergo further reactions. This approach allows for the introduction of a range of functional groups at the C2 position, taking advantage of the C-I bond's lability while leaving the more robust C-F bond intact.
Reactivity of the Methyl Ester Moiety
The methyl ester group is a key functional handle, allowing for transformations at the carbonyl carbon. Its reactivity is influenced by the steric hindrance imposed by the ortho-substituents.
Transesterification Processes
Transesterification involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. researchgate.net For this compound, the significant steric hindrance from the ortho-iodo and methyl groups would be expected to slow the rate of this reaction considerably compared to an unhindered methyl benzoate (B1203000). researchgate.netmdpi.com To drive the reaction to completion, a large excess of the new alcohol would likely be required, along with elevated temperatures. google.com Acid-catalyzed transesterification, proceeding through a tetrahedral intermediate, would be particularly sensitive to this steric crowding.
Factors Affecting Transesterification of Sterically Hindered Esters:
| Factor | Influence on Reaction Rate | Rationale |
| Steric Hindrance | Decreases rate | Hinders nucleophilic attack at the carbonyl carbon. |
| Alcohol Reactivity | Primary > Secondary > Tertiary | Less sterically bulky alcohols are more effective nucleophiles. |
| Catalyst | Strong acid or base required | Protonates the carbonyl oxygen or generates an alkoxide nucleophile. |
| Temperature | Higher temperature increases rate | Provides energy to overcome the activation barrier. |
Aminolysis and Other Nucleophilic Acyl Substitutions
Aminolysis, the reaction of the ester with an amine to form an amide, is another fundamental nucleophilic acyl substitution. Similar to transesterification, the rate of aminolysis of this compound would be significantly impacted by the steric environment around the ester. nih.gov The reaction with primary amines would be more facile than with bulkier secondary amines. The reaction typically does not require a catalyst but may be accelerated by heating. The resulting amide could be a valuable intermediate for further synthetic elaborations. Other strong nucleophiles can also displace the methoxy (B1213986) group to form new carbonyl derivatives, with the reaction efficiency being largely dependent on the nucleophile's steric bulk and reactivity.
Transformations Involving the Aromatic Methyl Substituent (e.g., Benzylic Functionalization)
The methyl group of this compound is a key site for functionalization, offering a pathway to introduce new chemical moieties and build molecular complexity. The reactivity of this benzylic position is significantly influenced by the electronic nature of the adjacent substituents.
Benzylic bromination is a common transformation of toluene derivatives. This reaction typically proceeds via a free radical mechanism, often initiated by light or a radical initiator like N-bromosuccinimide (NBS). The stability of the intermediate benzyl (B1604629) radical is a crucial factor in determining the reaction's feasibility. For toluene itself, the benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzyl radical. libretexts.org
In the case of this compound, the presence of the electron-withdrawing ester and fluoro groups is expected to have a deactivating effect on the aromatic ring, which can also influence the stability of the benzylic radical. However, benzylic bromination of deactivated toluenes has been shown to be possible under specific conditions. For instance, the bromination of deactivated toluene compounds like 2-nitro-6-trifluoromethyltoluenes can be achieved by the stepwise addition of bromine at elevated temperatures. google.com Another approach for deactivated systems involves using boron tribromide as a bromine source, which has been shown to afford benzyl bromides in good yields at room temperature for various substituted toluenes. bohrium.com
A kinetic and mechanistic study on the mono-bromination of 2-fluoro-3-nitrotoluene (B1317587) with NBS and a benzoyl peroxide initiator highlighted that continuous addition of NBS can minimize the formation of over-brominated products. scientificupdate.com This suggests that careful control of reaction conditions would be crucial for the selective mono-bromination of the methyl group in this compound.
| Substrate Example | Reagent | Conditions | Product | Yield (%) | Reference |
| 2,6-Dichlorotoluene | HBr, H₂O₂ | Light irradiation, microchannel reactor | 2,6-Dichlorobenzyl bromide | 91.4 | nih.gov |
| 2-Fluoro-3-nitrotoluene | NBS, Benzoyl Peroxide | Continuous NBS addition | Mono-brominated product | - | scientificupdate.com |
| Substituted Toluenes | BBr₃ | CCl₄, Room Temperature | Substituted Benzyl Bromides | Good | bohrium.com |
This table presents data for analogous benzylic bromination reactions to infer the potential reactivity of this compound.
Oxidative Transformations and Radical Reaction Pathways
The presence of an iodine atom on the aromatic ring of this compound opens up avenues for oxidative transformations. Iodine(III) reagents, which can be generated in situ from iodoarenes, are powerful oxidants capable of facilitating a variety of reactions. For instance, the combination of iodosobenzene (B1197198) and tetra-(n-butyl)ammonium iodide has been used for the efficient aqueous oxidative cyclization of functionalized substrates. nih.gov
Furthermore, the C-I bond can participate in radical reactions. The homolytic cleavage of the C-I bond can be initiated under thermal or photochemical conditions to generate an aryl radical. This radical can then engage in various transformations, including addition to multiple bonds or hydrogen atom abstraction.
The methyl group can also be a site for oxidative functionalization. While direct oxidation of a methyl group to a carboxylic acid typically requires harsh conditions, more selective oxidations are possible. For example, photocatalytic methods have been developed for the oxidative bromination of toluenes to the corresponding benzoic acids using aqueous HBr and NaOCl·5H₂O. bohrium.com
Electronic and Steric Influences of Multiple Halogen Substituents on Reaction Regioselectivity and Kinetics
The regioselectivity and kinetics of reactions involving this compound are profoundly influenced by the interplay of electronic and steric effects of its substituents. The fluoro and iodo groups, both halogens, exhibit dual electronic behavior: they are inductively electron-withdrawing but can act as resonance electron-donors.
In electrophilic aromatic substitution reactions, the ester group is a deactivating, meta-directing group. The fluoro and iodo substituents are also deactivating but are ortho, para-directing. The combined effect of these groups on the regioselectivity of such reactions would be complex and likely lead to a mixture of products, with the directing power of each group and the steric hindrance around each position playing a role.
In the context of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the electronic and steric environment of the C-I bond is critical. The ortho-methyl and ortho-ester groups create significant steric hindrance around the iodine atom. This steric crowding can impact the rate of oxidative addition of a palladium catalyst to the C-I bond, a key step in the catalytic cycle. rsc.org Studies on sterically demanding aryl-alkyl Suzuki-Miyaura couplings have shown that the choice of ligand on the palladium catalyst is crucial for achieving high reactivity. rsc.org For instance, bulky biaryldialkyl monophosphine ligands, often referred to as Buchwald ligands, have proven effective for sterically hindered substrates. rsc.org
The electronic nature of the substituents also plays a role. The electron-withdrawing character of the fluoro and ester groups can make the aryl iodide more susceptible to oxidative addition. Research on Suzuki coupling reactions has shown that the conversion rate can be dependent on the electronic effects of the substituents on the aryl halide. researchgate.net
| Coupling Partners | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 2,4,6-Triisopropylphenyl bromide + Cyclohexylboronic acid | Pd-AntPhos | Toluene, 110 °C | Cross-coupled product | - | rsc.org |
| Aryl chlorides + Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | Room Temperature | Biaryls | High | organic-chemistry.org |
| Aryl halides + Phenylboronic acid | Pd-diimine@SBA-15 | Aqueous medium, RT | Biaryls | >90 | researchgate.net |
This table showcases catalyst systems and conditions used for Suzuki-Miyaura coupling of sterically hindered and electronically varied aryl halides, providing a basis for predicting the behavior of this compound.
Mechanistic Elucidation of Reactions Utilizing Advanced Catalytic Systems
The functionalization of this compound can be significantly enhanced through the use of advanced catalytic systems. Palladium-catalyzed cross-coupling reactions are particularly relevant, given the presence of the aryl iodide moiety.
The mechanism of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. For a sterically hindered substrate like this compound, the oxidative addition of a Pd(0) species to the C-I bond is often the rate-limiting step. The choice of ligand on the palladium center is critical to facilitate this step. Electron-rich and bulky phosphine ligands can enhance the reactivity of the palladium catalyst. organic-chemistry.org
Transmetalation, the transfer of the organic group from the boron reagent to the palladium center, is also sensitive to steric and electronic factors. Studies on the stereochemical course of Suzuki reactions with alkylboron nucleophiles have revealed that the mechanism can be influenced by the steric properties of both the nucleophile and the electrophile, as well as the electronic properties of the phosphine ligand. nih.gov
Beyond cross-coupling, C-H activation has emerged as a powerful tool for direct functionalization. researchgate.netscilit.com The methyl group of this compound could potentially be a target for catalytic C-H activation. Mechanistic studies in this area often point to concerted metalation-deprotonation pathways or oxidative addition mechanisms. Computational and experimental studies are crucial for elucidating the precise mechanisms and developing more efficient catalysts for such transformations. researchgate.netnih.gov
Computational Chemistry and Theoretical Characterization of Methyl 3 Fluoro 2 Iodo 6 Methylbenzoate
Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules like Methyl 3-fluoro-2-iodo-6-methylbenzoate. chemrxiv.orgnih.gov DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), allow for the accurate calculation of molecular geometries, vibrational frequencies, and various electronic parameters. researchgate.net These computational approaches provide a molecular-level understanding that complements experimental findings.
The first step in the theoretical characterization of this compound involves geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process identifies the global minimum on the potential energy surface. The benzene (B151609) ring is expected to be largely planar, though minor distortions may arise from the steric bulk of the substituents.
A key aspect of the conformational analysis is the orientation of the methyl ester group (-COOCH₃) relative to the aromatic ring. Due to steric hindrance from the adjacent iodine atom at position 2 and the methyl group at position 6, this group is likely to be twisted out of the plane of the benzene ring to minimize repulsive interactions. The final optimized geometry represents a balance between steric effects and electronic factors, such as conjugation.
Below is a table of predicted geometrical parameters for the optimized structure of this compound, based on typical values for similarly substituted aromatic esters.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-I | ~2.10 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.36 Å |
| Bond Angle | I-C2-C1-C6 | ~121° |
| Dihedral Angle | C6-C1-C(O)-O | ~45-60° |
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of the electron distribution by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds, lone pairs). cwejournal.orgresearchgate.net This analysis reveals charge distribution and hyperconjugative interactions. For this compound, NBO analysis would likely show significant negative charge localized on the highly electronegative fluorine and oxygen atoms. The analysis can also quantify the stabilizing interactions, such as the delocalization of electron density from the oxygen lone pairs of the ester group into the antibonding orbitals of the aromatic ring. allsubjectjournal.com
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org
| Parameter | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 to -7.0 | Represents electron-donating ability |
| LUMO Energy | -1.0 to -1.5 | Represents electron-accepting ability |
| HOMO-LUMO Gap | 5.0 to 6.0 | Indicator of chemical reactivity and stability |
Energetic Profiles and Transition State Analysis for Reaction Pathways (e.g., Aminolysis, Nucleophilic Substitutions)
Computational methods are invaluable for mapping the reaction pathways and calculating the activation energies for reactions involving this compound.
Aminolysis: The aminolysis of esters is a fundamental reaction for forming amide bonds. Computational studies on the aminolysis of methyl benzoate (B1203000) have shown that the reaction can proceed through either a concerted or a stepwise mechanism. acs.orgnih.govresearchgate.net In a theoretical study of this molecule, DFT could be used to model the reaction with an amine, such as ammonia. The calculations would involve locating the transition state structures for each potential pathway and determining their corresponding energy barriers. The presence of electron-withdrawing groups (fluoro, iodo) on the benzene ring would likely increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for the nucleophilic attack by the amine compared to unsubstituted methyl benzoate. researchgate.netacs.org
Nucleophilic Aromatic Substitution (SNAr): The iodine atom on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution reactions. Computational studies can elucidate whether the reaction proceeds via a classical two-step SNAr mechanism, involving a stable Meisenheimer intermediate, or a concerted (cSNAr) mechanism where bond formation and breakage occur in a single step. nih.govresearchgate.net The favorability of a stepwise mechanism generally increases with the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. semanticscholar.org Transition state analysis would reveal the energy profile of the substitution, helping to predict reaction rates and feasibility.
Theoretical Prediction of Reactivity and Selectivity in Chemical Transformations
DFT calculations provide several descriptors that help predict the reactivity and selectivity of this compound. The analysis of frontier molecular orbitals (HOMO and LUMO) is a primary tool; a smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP map would show:
Negative potential (red/yellow): Regions of high electron density, primarily around the carbonyl oxygen and the fluorine atom. These are the most likely sites for electrophilic attack.
Positive potential (blue): Regions of low electron density, particularly around the carbonyl carbon and the hydrogen atoms. The carbonyl carbon is the most probable site for a nucleophilic attack.
Analysis of local reactivity descriptors, such as Fukui functions derived from the electron density, can provide a more quantitative prediction of the most reactive sites for nucleophilic, electrophilic, and radical attacks.
Solvation Models and Environmental Effects in Computational Simulations
To accurately model chemical processes in a realistic environment, the effect of the solvent must be considered. Computational simulations can incorporate solvent effects through two main approaches: implicit and explicit solvation models. researchgate.net
Implicit Solvation Models: These models, also known as continuum models (e.g., PCM, COSMO, SMD), treat the solvent as a continuous medium with a specific dielectric constant. github.ionih.gov The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized solvent. This approach is computationally efficient and is widely used to study how a solvent might influence molecular geometry, electronic properties, and reaction energy profiles. chemrxiv.org
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally much more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are not fully accounted for in implicit models.
For this compound, applying a model like the Polarizable Continuum Model (PCM) would be essential to predict its properties and reactivity in various solvents, providing insights that are more comparable to experimental conditions in solution. nih.gov
Intermolecular Interactions and Adsorption Studies (e.g., Interactions with Nanotubes for Fundamental Insights)
The study of non-covalent interactions is crucial for understanding molecular recognition, self-assembly, and the adsorption of molecules onto surfaces. The interaction of this compound with a carbon nanotube (CNT) surface can be modeled to provide fundamental insights into physisorption processes.
The primary driving force for the adsorption of aromatic compounds onto the graphitic surface of a CNT is typically π-π stacking. researchgate.netuni-freiburg.de DFT calculations, often incorporating dispersion corrections (e.g., DFT-D methods), are necessary to accurately describe these weak interactions. ias.ac.in The calculations would involve placing the benzoate molecule at various positions and orientations relative to the nanotube surface and calculating the interaction energy to find the most stable adsorption geometry.
The substituents on the benzene ring would modulate this interaction. The electron density of the aromatic ring and the presence of halogen atoms can influence the strength of the interaction. uni-freiburg.de The iodine atom, for instance, could participate in halogen bonding with the π-system of the nanotube, potentially influencing the preferred adsorption site and energy.
| Interaction Component | Predicted Contribution | Description |
|---|---|---|
| Dispersion Energy | Dominant attractive force | Arises from π-π stacking between the rings |
| Electrostatic Energy | Minor contribution | Interaction between permanent multipoles |
| Pauli Repulsion | Repulsive force | Prevents molecular collapse at short distances |
| Total Interaction Energy | -40 to -60 kJ/mol | Overall stability of the adsorbed complex |
Advanced Analytical and Spectroscopic Research Methodologies for Characterizing Methyl 3 Fluoro 2 Iodo 6 Methylbenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, ¹²⁷I NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 3-fluoro-2-iodo-6-methylbenzoate, a combination of one-dimensional and two-dimensional NMR experiments would be utilized.
¹H NMR (Proton NMR) would be used to identify the number of chemically non-equivalent protons, their relative positions, and their coupling interactions. The aromatic region would be expected to show signals for the two protons on the benzene (B151609) ring. The methyl ester and the aromatic methyl group would each exhibit a singlet in the upfield region.
¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester group would appear at the downfield end of the spectrum, while the aromatic carbons and the methyl carbons would have characteristic chemical shifts.
¹⁹F NMR (Fluorine-19 NMR) is a highly sensitive technique that would provide a specific signal for the fluorine atom. The chemical shift and coupling constants to neighboring protons would confirm its position on the aromatic ring.
¹²⁷I NMR (Iodine-127 NMR) is less common due to the quadrupolar nature of the iodine nucleus, which often results in very broad signals. However, it could potentially be used to probe the electronic environment around the iodine atom.
While specific, experimentally-derived NMR data for this compound is not widely available in published literature, the following table illustrates the type of data that would be anticipated.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | 120.0 - 140.0 |
| O-CH₃ | 3.8 - 4.0 | 50.0 - 55.0 |
| Ar-CH₃ | 2.3 - 2.6 | 20.0 - 25.0 |
| C=O | - | 165.0 - 170.0 |
| C-F | - | 158.0 - 165.0 (with C-F coupling) |
| C-I | - | 90.0 - 100.0 |
Note: These are estimated values and actual experimental data may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₉H₈FIO₂.
In addition to molecular formula determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or the iodine atom. Analysis of these fragments helps to piece together the molecular structure.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₉H₈FIO₂ | 293.9553 |
| [M-OCH₃]⁺ | C₈H₅FIO | 262.9393 |
| [M-COOCH₃]⁺ | C₇H₅FI | 234.9448 |
| [M-I]⁺ | C₉H₈FO₂ | 167.0499 |
Note: The calculated m/z values are based on the most abundant isotopes.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and are particularly useful for identifying the presence of specific functional groups.
IR Spectroscopy would be expected to show strong absorption bands for the carbonyl (C=O) stretch of the ester group, typically in the region of 1720-1740 cm⁻¹. The C-O stretching of the ester would also be visible. Aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy , being less sensitive to polar functional groups like carbonyls, would be more effective in identifying the non-polar bonds. The C-I and C-C bonds of the aromatic ring would be expected to show characteristic Raman signals.
Detailed experimental IR and Raman spectra for this compound are not readily found in the literature.
X-ray Crystallography for Precise Solid-State Molecular Structure and Conformational Analysis
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and conformational details of the molecule. For this compound, a single-crystal X-ray diffraction study would definitively confirm the substitution pattern on the benzene ring and the orientation of the ester group relative to the ring.
While no published crystal structure for this compound is currently available, a study on the related compound, 3-Fluoro-4-methylbenzoic acid, reveals a monoclinic crystal system with a P2/c space group. researchgate.net Such an analysis for the title compound would provide invaluable and unambiguous structural proof.
Chromatographic Techniques for Compound Purity Assessment and Mixture Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts or other impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector would be suitable for detecting the aromatic compound.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given that this compound is a methyl ester, it is likely to be sufficiently volatile for GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be used, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) would serve as the detector.
Specific retention times and optimal chromatographic conditions are determined empirically. Commercial suppliers of similar compounds often provide purity data determined by these techniques, typically showing purities of 98% or higher. proactivemr.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Fluoro-4-methylbenzoic acid |
| Acetonitrile |
Future Research Directions and Unexplored Avenues for Methyl 3 Fluoro 2 Iodo 6 Methylbenzoate in Chemical Science
Development of Innovative and Environmentally Sustainable Synthetic Routes
The synthesis of highly substituted benzene (B151609) rings often involves multi-step processes that can be resource-intensive. A primary area for future research lies in the development of green and sustainable synthetic routes to Methyl 3-fluoro-2-iodo-6-methylbenzoate. Current approaches to similar polysubstituted aromatics often rely on classical methods that may generate significant waste. nih.gov
Future investigations could focus on:
Catalytic C-H Activation/Halogenation: Exploring transition-metal-catalyzed C-H activation strategies to introduce the fluorine and iodine atoms onto a simpler methyl 2-methylbenzoate (B1238997) precursor would represent a significant advancement in atom economy. acs.orgpatsnap.com Iridium-catalyzed ortho-iodination of benzoic acids, for instance, has been shown to proceed under mild conditions and could be adapted. acs.org
One-Pot and Telescoped Reactions: Designing one-pot or telescoped reaction sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates would greatly enhance efficiency and reduce solvent usage. nih.govmdpi.com
Mechanochemical Synthesis: Investigating solid-state synthesis using mechanochemical methods, such as ball milling, could offer a solvent-free alternative to traditional solution-phase reactions. beilstein-journals.org
Exploration of Underexplored Reactivity Profiles and Novel Chemical Transformations
The combination of iodo, fluoro, and methyl substituents on the benzoate (B1203000) ring creates a unique electronic and steric environment, suggesting a rich and largely unexplored reactivity profile. The carbon-iodine bond is a key site for a variety of cross-coupling reactions, while the fluorine and methyl groups can exert significant directing and steric effects.
Future research should aim to:
Map Electrophilic Aromatic Substitution: Systematically study the regioselectivity of further electrophilic aromatic substitution reactions on the benzene ring, influenced by the interplay of the existing substituents.
Investigate Metal-Halogen Exchange: Delve into the kinetics and thermodynamics of metal-halogen exchange at the iodo position, which is a crucial step in many organometallic reactions.
Explore Novel Coupling Reactions: Move beyond standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to explore more novel transformations, such as reductive couplings or multi-component reactions, where this compound can serve as a key building block. aobchem.com
Design and Application of Next-Generation Catalytic Systems for Specific Functionalizations
The development of new catalytic systems that can selectively functionalize specific positions on the this compound scaffold is a critical area for future research. The steric hindrance around the iodine atom and the electronic influence of the fluorine atom present both challenges and opportunities for catalyst design.
Key research directions include:
Ligand Development for Cross-Coupling: Designing new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium, copper, or nickel catalysts that can overcome the steric hindrance and facilitate efficient cross-coupling at the C-I bond. sigmaaldrich.com
Photoredox Catalysis: Exploring the use of photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods. This could include radical-based functionalizations.
Biocatalysis: Investigating the potential of engineered enzymes to perform selective transformations on the molecule, offering a highly sustainable and selective alternative to traditional chemical catalysis.
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The transition from batch to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. nih.govaurigeneservices.com Integrating the synthesis and subsequent functionalization of this compound into flow chemistry and automated platforms is a promising avenue for future research.
This would involve:
Development of Flow Synthesis Protocols: Designing and optimizing continuous flow reactors for the synthesis of the target molecule, potentially incorporating in-line purification and analysis. mdpi.comresearchgate.netresearchgate.net
Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions (catalysts, ligands, solvents, temperature) for various transformations involving this compound, thereby accelerating the discovery of new reactions and optimal processes. sigmaaldrich.comnih.govforesight.orgillinois.edu
On-Demand Synthesis of Derivatives: Creating automated systems that can synthesize a library of derivatives from this compound for applications in drug discovery and materials science. researchgate.net
Fundamental Research into its Role in the Development of Advanced Chemical Systems and Materials
The unique combination of functional groups in this compound makes it an intriguing candidate for incorporation into advanced materials. The fluorine atom can impart desirable properties such as increased thermal stability and altered electronic characteristics, while the iodo group provides a handle for further functionalization.
Future fundamental research could explore its use in:
Liquid Crystals: Investigating the potential of derivatives of this compound as components of liquid crystalline materials. Fluorinated benzoates are known to influence mesomorphic properties.
Organic Electronics: Exploring the incorporation of this scaffold into organic semiconductors, where the electronic properties can be tuned through the substituents.
Functional Polymers: Using this compound as a monomer or a functional additive in the synthesis of novel polymers with tailored properties.
Deepening Mechanistic Understanding through Synergistic Experimental and Computational Research Paradigms
A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new reactions and catalysts. A synergistic approach combining experimental studies with computational modeling will be essential. rsc.orgrsc.orgresearchgate.net
Key areas for synergistic research include:
Computational Prediction of Reactivity: Employing Density Functional Theory (DFT) and other computational methods to predict the reactivity and regioselectivity of various transformations, guiding experimental design. researchgate.netrsc.orgbeilstein-journals.orgnih.govchemrxiv.org
Mechanistic Studies of Catalytic Cycles: Using a combination of kinetic studies, in-situ spectroscopy, and computational modeling to elucidate the detailed mechanisms of catalytic reactions involving this compound. nih.govnih.govresearchgate.net
Understanding Non-Covalent Interactions: Investigating the role of intramolecular and intermolecular non-covalent interactions, such as halogen bonding and π-stacking, in influencing the conformation and reactivity of the molecule and its derivatives. rsc.org
Q & A
Q. What are the critical synthetic pathways and optimization strategies for Methyl 3-fluoro-2-iodo-6-methylbenzoate?
Answer: The synthesis typically involves halogenation and esterification steps. Key intermediates like 3-fluoro-6-methylbenzoic acid derivatives are iodinated using iodine monochloride (ICl) or similar reagents. Optimization focuses on reaction parameters:
- Temperature: Controlled heating (80–120°C) minimizes side reactions like dehalogenation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine incorporation .
- Catalysts: Copper(I) iodide or palladium catalysts improve regioselectivity in halogenation steps .
Reference yields for analogous compounds (e.g., Methyl 3-amino-6-fluoro-2-methylbenzoate) reach 95–96% under optimized conditions .
Q. Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and purity. For example, the fluorine signal appears as a doublet due to coupling with adjacent protons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (CHFIO) and detects isotopic patterns from iodine .
- Infrared Spectroscopy (IR): Ester carbonyl stretches (~1700 cm) and C–I bonds (~500 cm) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for halogenated benzoate derivatives?
Answer: Discrepancies in NMR or MS data often arise from:
- Isomeric impurities: Use preparative HPLC to isolate isomers and re-analyze .
- Solvent artifacts: Compare spectra in deuterated vs. non-deuterated solvents to identify solvent interactions .
- Dynamic effects: Variable-temperature NMR (e.g., –40°C to 80°C) reveals conformational changes affecting splitting patterns .
Q. What methodologies are effective for optimizing reaction yields in iodinated benzoate synthesis?
Answer:
- DoE (Design of Experiments): Systematically vary temperature, solvent, and catalyst ratios to identify optimal conditions .
- In-situ monitoring: ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments .
- Purification strategies: Flash chromatography with silica gel or reverse-phase HPLC removes iodine-containing byproducts .
Q. How does this compound interact with biological targets in medicinal chemistry studies?
Answer:
- Docking studies: Molecular docking (e.g., AutoDock Vina) predicts binding affinity to enzymes like kinases or proteases. The iodine atom’s polarizability enhances hydrophobic interactions .
- SAR (Structure-Activity Relationship): Modify the methyl or fluoro substituents to assess impact on bioactivity. For example, replacing iodine with bromine alters steric bulk and binding kinetics .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure to iodine vapors .
- Waste disposal: Halogenated waste must be segregated and treated with reducing agents (e.g., sodium thiosulfate) to neutralize iodine .
- Regulatory compliance: Ensure adherence to OSHA guidelines for halogenated compounds and FDA research-use-only (RUO) labeling .
Applications in Material Science
Q. How is this compound utilized in polymer development?
Answer:
- Monomer functionalization: The iodine substituent acts as a site for post-polymerization modifications (e.g., Suzuki coupling) to introduce conductive groups .
- Liquid crystals: Fluorine and iodine enhance anisotropic properties, enabling alignment in optoelectronic devices .
Data Validation and Reproducibility
Q. What strategies ensure reproducibility in synthesizing halogenated benzoates?
Answer:
- Batch consistency: Use calibrated equipment (e.g., moisture-sensitive reactors) to control humidity, which affects iodine reactivity .
- Reference standards: Compare synthetic batches against commercially available intermediates (e.g., 6-chloro-2-fluoro-3-methylbenzoyl chloride) for purity validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
